- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Cas no 91-73-6 (N,N-Dibenzylaniline)

N,N-Dibenzylaniline structure
Nome del prodotto:N,N-Dibenzylaniline
N,N-Dibenzylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- Inchi: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- Chiave InChI: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Sorrisi: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 273.15200
- Massa monoisotopica: 273.15175
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 3.2
- Conta Tautomer: niente
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Cristalli acicolari o colonnari
- Densità: 1.0444
- Punto di fusione: 68.0 to 71.0 deg-C
- Punto di ebollizione: 180°C/1mmHg(lit.)
- Punto di infiammabilità: 174 °C
- Indice di rifrazione: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.89340
- Solubilità: Solubile in etere \ benzene \ etanolo caldo e acido acetico caldo. Insolubile in acqua
N,N-Dibenzylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36/37/39
- TSCA:Yes
- Frasi di rischio:R36/37/38
N,N-Dibenzylaniline Dati doganali
- CODICE SA:2921420090
- Dati doganali:
Codice doganale cinese:
2921420090Panoramica:
2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
N,N-Dibenzylaniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 500g |
¥990.00 | 2024-04-15 | |
abcr | AB140936-25 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 25g |
€47.50 | 2023-05-21 | |
eNovation Chemicals LLC | D758381-300g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 300g |
$185 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |
N,N-Dibenzylaniline |
91-73-6 | 100g |
¥572.0 | 2021-09-08 | ||
abcr | AB140936-500 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 500g |
€250.00 | 2023-05-21 | |
1PlusChem | 1P003SZ7-25g |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
$29.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
¥378.0 | 2023-09-02 | |
Aaron | AR003T7J-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
$16.00 | 2025-01-22 | |
Aaron | AR003T7J-10g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 10g |
$11.00 | 2024-07-18 |
N,N-Dibenzylaniline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
- Novel aryne chemistry in organic synthesis2006, , 67(11),,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
Riferimento
- Mesitylcopper(I)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylaminesOrganic Letters, 2013, 15(1), 172-175,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Riferimento
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A2009, , ,,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
Riferimento
- Palladium-Catalyzed Amination of Aryl SulfoxidesOrganic Letters, 2018, 20(4), 1134-1137,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
Riferimento
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular OxygenOrganic Letters, 2012, 14(21), 5606-5609,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Toluene
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
Riferimento
- Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chloridesJournal of Organic Chemistry, 2001, 66(4), 1403-1412,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
Riferimento
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcoholsChemistry - A European Journal, 2012, 18(45), 14510-14519,
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
Riferimento
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with AnilinesChemistry - An Asian Journal, 2011, 6(9), 2240-2245,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
Riferimento
- Aqueous-mediated N-alkylation of aminesEuropean Journal of Organic Chemistry, 2007, (8), 1369-1377,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
Riferimento
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) ComplexesOrganometallics, 2021, 40(16), 2763-2767,
Synthetic Routes 19
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanismNature Communications, 2022, 13(1),,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
Riferimento
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation ConditionsSynlett, 2017, 28(20), 2891-2895,
Synthetic Routes 22
Condizioni di reazione
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
Riferimento
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu MechanismOrganic Letters, 2017, 19(3), 544-547,
Synthetic Routes 23
Condizioni di reazione
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
Riferimento
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalystTetrahedron Letters, 2015, 56(1), 136-141,
Synthetic Routes 24
Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
Riferimento
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated aminesTetrahedron, 2009, 65(6), 1180-1187,
Synthetic Routes 25
Condizioni di reazione
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
Riferimento
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl HydroxylaminesJournal of Organic Chemistry, 2015, 80(12), 6323-6328,
Synthetic Routes 26
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
Riferimento
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Synthetic Routes 27
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
Riferimento
- Transition-Metal-Free Electrophilic Amination of ArylboroxinesOrganic Letters, 2012, 14(16), 4230-4233,
Synthetic Routes 28
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
Riferimento
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanolsOrganic Chemistry Frontiers, 2021, 8(23), 6710-6719,
Synthetic Routes 29
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
Riferimento
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary aminesChemical Communications (Cambridge, 2018, 54(66), 9214-9217,
Synthetic Routes 30
Condizioni di reazione
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
Riferimento
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effectOrganic Chemistry Frontiers, 2022, 9(18), 4875-4881,
Synthetic Routes 31
Condizioni di reazione
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
Riferimento
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic CompoundsOrganic Letters, 2017, 19(21), 5768-5771,
Synthetic Routes 32
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) SynthonsJournal of Organic Chemistry, 2006, 71(1), 219-224,
Synthetic Routes 33
Condizioni di reazione
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Riferimento
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Synthetic Routes 34
Condizioni di reazione
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
Riferimento
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of IminesJournal of Organic Chemistry, 1995, 60(9), 2677-82,
Synthetic Routes 35
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C
Riferimento
- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-NucleophilesAdvanced Synthesis & Catalysis, 2010, 352(17), 2993-3000,
Synthetic Routes 36
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
Riferimento
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamidesAdvanced Synthesis & Catalysis, 2013, 355(17), 3358-3362,
Synthetic Routes 37
Synthetic Routes 38
Condizioni di reazione
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
Riferimento
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydesGreen Chemistry, 2020, 22(11), 3421-3426,
Synthetic Routes 39
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
Riferimento
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agentsMedicinal Chemistry Research, 2013, 22(10), 4610-4614,
Synthetic Routes 40
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Riferimento
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Synthetic Routes 41
Condizioni di reazione
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
Riferimento
- Catalytic electrophilic amination reactions2007, , 68(6),,
Synthetic Routes 42
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
Riferimento
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivativesTetrahedron Letters, 2018, 59(38), 3467-3472,
Synthetic Routes 43
Synthetic Routes 44
Condizioni di reazione
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
Riferimento
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivativesTetrahedron Letters, 2017, 58(2), 137-141,
Synthetic Routes 45
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
Riferimento
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) CatalystCatalysis Letters, 2020, 150(6), 1669-1678,
Synthetic Routes 46
Condizioni di reazione
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
Riferimento
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization CascadesAngewandte Chemie, 2019, 58(15), 5003-5007,
Synthetic Routes 47
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactionsChinese Chemical Letters, 2022, 33(1), 288-292,
Synthetic Routes 48
Condizioni di reazione
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt
Riferimento
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic AcidsJournal of Organic Chemistry, 2006, 71(8), 3198-3209,
Synthetic Routes 49
Condizioni di reazione
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
Riferimento
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalystJournal of Molecular Structure, 2020, 1219,,
Synthetic Routes 50
Condizioni di reazione
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
Riferimento
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free ProtocolOrganic Letters, 2007, 9(8), 1521-1524,
Synthetic Routes 51
Condizioni di reazione
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
Riferimento
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditionsJournal of Catalysis, 2023, 423, 19-25,
Synthetic Routes 52
Synthetic Routes 53
Synthetic Routes 54
Synthetic Routes 55
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
Riferimento
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron BondsJournal of the American Chemical Society, 2021, 143(36), 14422-14427,
Synthetic Routes 56
Condizioni di reazione
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
Riferimento
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer ReagentJournal of Organic Chemistry, 2021, 86(1), 1246-1252,
Synthetic Routes 57
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
Riferimento
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of ArenesAngewandte Chemie, 2016, 55(41), 12868-12872,
Synthetic Routes 58
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
Riferimento
- Copper-Catalyzed Amination of Arylboronates with N,N-DialkylhydroxylaminesAngewandte Chemie, 2012, 51(15), 3642-3645,
Synthetic Routes 59
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenationChemical Science, 2021, 12(5), 1915-1923,
Synthetic Routes 60
Synthetic Routes 61
Condizioni di reazione
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
Riferimento
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in WaterACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749,
N,N-Dibenzylaniline Raw materials
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- Benzyl alcohol
- Diphenyl sulfoxide
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- 2-(Dimethylphenylsilyl)benzyl alcohol
-
- Phenylboronic acid
- N-benzyl-N-phenylbenzamide
- cyclohex-2-en-1-one
- Boroxin,2,4,6-triphenyl-
- Diphenylzinc
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-
- Dibenzylamine
- N,1-diphenylmethanimine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- N-Benzylaniline
- Benzaldehyde
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline Fornitori
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:91-73-6)
Numero d'ordine:SFD1994
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03
Prezzo ($):
N,N-Dibenzylaniline Letteratura correlata
-
Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
-
Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066
-
Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476
-
Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328
-
Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157
91-73-6 (N,N-Dibenzylaniline) Prodotti correlati
- 614-30-2(N-Benzyl-N-methylaniline)
- 3074-46-2(1-Benzyl-4-phenylpiperazine)
- 40336-81-0(4-(Aminomethyl)-N,N-diethylaniline)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 103-32-2(N-Benzylaniline)
- 16154-69-1(4-(4-benzylpiperazin-1-yl)aniline)
- 1051924-51-6(ethyl 2-2-(4-methylpiperidin-1-yl)acetamido-4-phenylthiophene-3-carboxylate; oxalic acid)
- 1261756-34-6(3-Chloro-4-(2,4,5-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 2306249-15-8(benzyl N-[[(4R)-3,3-difluoro-4-piperidyl]methyl]carbamate)
- 1261987-13-6(4-(4-Carboxy-3-fluorophenyl)-2-methylphenol)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-73-6)N,N-dibenzylaniline

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-73-6)N,N-DIBENZYLANILINE

Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta